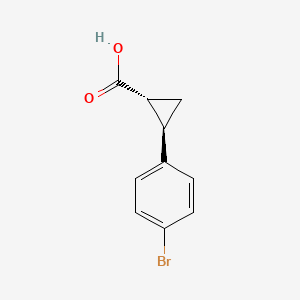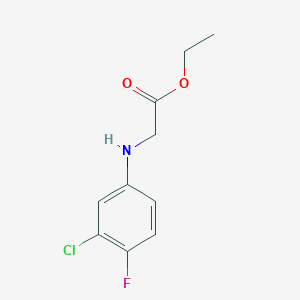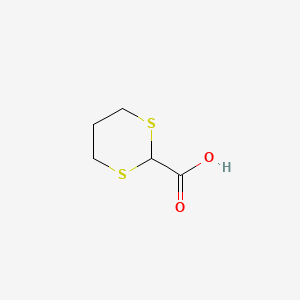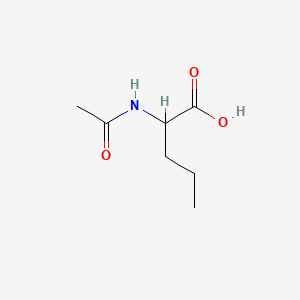
6-氯喹啉-4-醇
描述
6-Chloroquinolin-4-ol, also known as 6-chloro-4-hydroxyquinoline, is a chemical compound used for research and development . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloroquinolin-4-ol, has been a subject of research. For instance, a novel class of 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives was developed using 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .Molecular Structure Analysis
The molecular formula of 6-Chloroquinolin-4-ol is C9H6ClNO . It is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloroquinolin-4-ol, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学研究应用
Antibacterial Agents
6-Chloroquinolin-4-ol: has shown promise as an antibacterial agent. Its structure allows for the synthesis of derivatives that can be potent against resistant strains of bacteria such as Staphylococcus aureus . The ability to modify the compound to target specific bacterial mechanisms is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antimalarial Activity
Quinoline derivatives, including 6-Chloroquinolin-4-ol , are well-known for their antimalarial properties. These compounds can interfere with the life cycle of the malaria parasite, offering a potential pathway for the development of new antimalarial drugs . This is particularly important as the parasite continues to develop resistance against current treatments.
Anticancer Potential
Research has indicated that certain quinoline derivatives can exhibit significant anticancer activity. By making specific modifications to the 6-Chloroquinolin-4-ol molecule, researchers can create compounds with potent antiproliferative effects against cancer cells, providing a foundation for new cancer therapies .
Antimicrobial Properties
The structural flexibility of 6-Chloroquinolin-4-ol allows for the creation of derivatives with broad-spectrum antimicrobial properties. These derivatives can be designed to target various Gram-positive and Gram-negative microbial species, expanding the arsenal against infectious diseases .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives are being explored for their potential use in treating neurological disorders. Modifications to the 6-Chloroquinolin-4-ol structure could lead to new treatments for depression and epilepsy, with the possibility of improved efficacy and reduced side effects .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make 6-Chloroquinolin-4-ol a candidate for the development of new anti-inflammatory drugs. These could be particularly useful in chronic inflammatory diseases, offering an alternative to current treatments .
Antiviral Agents
With the ongoing threat of viral diseases, there is a constant need for new antiviral drugs6-Chloroquinolin-4-ol derivatives could serve as a basis for the development of compounds that inhibit viral replication or assembly, contributing to the global effort against viral pandemics .
Enzyme Inhibition
Enzymes play critical roles in various biological processes, and their inhibition can be a powerful therapeutic strategy6-Chloroquinolin-4-ol has the potential to be modified into enzyme inhibitors, targeting specific enzymes involved in disease states .
安全和危害
6-Chloroquinolin-4-ol is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用机制
Target of Action
6-Chloroquinolin-4-ol, also known as Clioquinol , is primarily used as an antifungal agent .
Mode of Action
It is known to interact with its targets to inhibit their growth, thus exhibiting its bacteriostatic properties .
Result of Action
Its primary use as an antifungal agent suggests that it likely disrupts the growth and proliferation of fungal cells .
属性
IUPAC Name |
6-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUQCVVGPZTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944520 | |
| Record name | 6-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-4-ol | |
CAS RN |
21921-70-0, 23432-43-1 | |
| Record name | 21921-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23432-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)



![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)


